molecular formula C9H9N3O2 B12304316 N-hydroxy-1-methyl-1H-indazole-3-carboxamide

N-hydroxy-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B12304316
M. Wt: 191.19 g/mol
InChI Key: FQGWUXXESWVJTN-UHFFFAOYSA-N
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Description

N-hydroxy-1-methyl-1H-indazole-3-carboxamide is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1-methyl-1H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can yield indazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.

Scientific Research Applications

N-hydroxy-1-methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxy-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

  • 1H-indazole-3-carboxamide
  • N-methyl-1H-indazole-3-carboxamide
  • N-hydroxy-1H-indazole-3-carboxamide

Uniqueness

N-hydroxy-1-methyl-1H-indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N-hydroxy and N-methyl groups enhance its potential as an enzyme inhibitor and its overall stability .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

N-hydroxy-1-methylindazole-3-carboxamide

InChI

InChI=1S/C9H9N3O2/c1-12-7-5-3-2-4-6(7)8(10-12)9(13)11-14/h2-5,14H,1H3,(H,11,13)

InChI Key

FQGWUXXESWVJTN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NO

Origin of Product

United States

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